molecular formula C8H16O3 B089642 tert-Butyl peroxyisobutyrate CAS No. 109-13-7

tert-Butyl peroxyisobutyrate

Cat. No.: B089642
CAS No.: 109-13-7
M. Wt: 160.21 g/mol
InChI Key: PFBLRDXPNUJYJM-UHFFFAOYSA-N
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Description

tert-Butyl peroxyisobutyrate (CAS 109-13-7), also known as Trigonox 41-C50, is a widely used organic peroxide in polymerization processes. Its molecular formula is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol . Key properties include:

  • Active oxygen content: 4.89–5.09%
  • Density: 0.840 g/cm³ at 10°C
  • Appearance: Transparent liquid with a content of 49–51%
  • Thermal stability: Self-accelerating decomposition temperature (SADT) of 30°C, necessitating storage below 10°C to minimize decomposition .

It is primarily employed as a free-radical initiator in the polymerization of ethylene, styrene, acrylonitrile, and (meth)acrylates. Its decomposition products include carbon dioxide, propane, propylene, and tert-butanol .

Preparation Methods

Traditional Alkaline Peroxidation Route

The conventional synthesis of tert-butyl peroxyisobutyrate typically follows a two-step alkaline peroxidation mechanism. This method involves the reaction of tert-butyl hydroperoxide with isobutyryl chloride under controlled basic conditions. A representative procedure, adapted from analogous tert-butyl peroxyester syntheses, proceeds as follows :

  • Alkalization : tert-Butyl hydroperoxide is treated with a 10% sodium hydroxide solution at 15–20°C for 1 hour to form the corresponding peroxy salt.

  • Esterification : Isobutyryl chloride is added dropwise at 10–15°C, followed by stirring for 1.5 hours. The organic phase is subsequently washed, dried, and purified to yield the final product.

Key Parameters :

ParameterValue/RangeImpact on Yield
NaOH Concentration10% (w/w)Ensures complete salt formation
Reaction Temperature10–20°CMinimizes peroxide decomposition
Molar Ratio (Hydroperoxide:Chloride)1:1.1Prevents chloride excess, reducing side reactions

This method achieves yields exceeding 98% under optimal conditions but requires stringent temperature control due to the thermal instability of peroxides .

Catalytic Oxidation of Isobutane

Advanced catalytic routes leverage molecular oxygen as a sustainable oxidant. In a patented approach, isobutane is oxidized in the presence of N-hydroxyphthalimide (NHPI) derivatives to yield tert-butyl hydroperoxide, which is subsequently esterified .

Reaction Scheme :
Isobutane+O2NHPItert-Butyl hydroperoxide\text{Isobutane} + \text{O}_2 \xrightarrow{\text{NHPI}} \text{tert-Butyl hydroperoxide}
tert-Butyl hydroperoxide+Isobutyryl Chloridetert-Butyl peroxyisobutyrate\text{tert-Butyl hydroperoxide} + \text{Isobutyryl Chloride} \rightarrow \text{this compound}

Process Advantages :

  • Selectivity : NHPI catalysts enhance hydroperoxide selectivity to 53.4% at 36.9% isobutane conversion .

  • Sustainability : Eliminates stoichiometric acids, reducing waste generation.

Limitations :

  • High-pressure reactors (3.15 MPa) and elevated temperatures (137°C) increase capital costs .

Continuous Flow Synthesis

Modern continuous flow systems address scalability challenges inherent in batch processes. An integrated reactor design, validated for tert-butyl peroxycarbonates, demonstrates applicability to peroxyisobutyrate synthesis :

Reactor Configuration :

  • Alkalization Unit : tert-Butyl hydroperoxide and NaOH react at 25–40°C.

  • Esterification Unit : Isobutyryl chloride is introduced, with residence times <180 seconds at 50–80°C.

  • Quenching Unit : Rapid cooling stabilizes the product.

Performance Metrics :

MetricContinuous FlowBatch Process
Total Reaction Time≤180 seconds2–4 hours
Yield97.1%90–95%
Purity93–99%85–92%

Continuous flow systems eliminate thermal runaway risks and enable kilogram-scale production with consistent quality .

Comparative Analysis of Synthesis Routes

MethodYield (%)Temperature (°C)PressureScalability
Alkaline Peroxidation98.310–20AmbientModerate
Catalytic Oxidation53.41373.15 MPaLow
Continuous Flow97.150–80AmbientHigh

The continuous flow method emerges as the most viable for industrial adoption, balancing efficiency, safety, and output consistency .

Chemical Reactions Analysis

Radical Generation and Polymerization Initiation

tert-Butyl peroxyisobutyrate decomposes thermally or via photolytic cleavage to produce free radicals, which initiate polymerization reactions. Key mechanisms include:

  • Thermal Decomposition :

    • At elevated temperatures, the peroxide bond (O–O) cleaves homolytically, generating two radicals: an isobutyrate-derived radical and a tert-butoxy radical .

    • These radicals initiate ethylene polymerization when combined with trialkylaluminum (e.g., AlEt<sub>3</sub>) and Lewis bases (e.g., γ-butyrolactone) .

  • Coordination with Trialkylaluminum :

    • In ternary catalyst systems (AlEt<sub>3</sub>–Lewis base–peroxide), this compound forms coordinated ethyl radicals through interaction with AlEt<sub>3</sub> .

    • ESR studies using spin-trapping agents confirmed the coexistence of free and coordinated radicals, with the latter dominating in solid polyethylene formation .

Reaction Pathways in Polymerization

The compound enables two distinct polymerization pathways:

Reaction TypeMechanismProduct
Coordinated Radical Path Radicals remain bound to the AlEt<sub>3</sub> complex, attacking activated ethylene monomers.High-density polyethylene
Free Radical Path Unbound radicals initiate conventional chain-growth polymerization.Oligomers (oily byproducts)
  • Activation of Monomers :

    • Ethylene monomers are activated via coordination with AlEt<sub>3</sub>–Lewis base complexes, enhancing reactivity toward radical attack .

    • Cyclopentene additive experiments showed coordinated ethyl radicals quantitatively convert to cyclopentyl radicals, confirming monomer activation .

Decomposition and Stability

This compound exhibits sensitivity to environmental factors:

ConditionDecomposition ProductsNotes
Thermal (>50°C) tert-Butyl alcohol, isobutyric acid derivativesViolent exothermic decomposition
Photolytic Similar to thermal productsAccelerated by UV light exposure
  • Safety Considerations :

    • Shock-sensitive and detonable in pure form; typically stored in benzene slurry to mitigate risks .

    • Critical to avoid contamination, as impurities (e.g., acids, metals) accelerate decomposition .

Reactivity with Additives

  • Chain Transfer Agents :

    • 4-Methyl-1-pentene added to the ternary system demonstrated retention of coordinated radicals during propagation, suggesting chain-transfer reactivity without radical dissociation .

  • Spin-Trapping Experiments :

    • Using 2,4,6-tri-tert-butylnitrosobenzene, researchers identified both free and coordinated ethyl radicals, validating the dual-reaction-site model .

Scientific Research Applications

tert-Butyl peroxyisobutyrate has numerous scientific research applications. In chemistry, it is used as a polymerization initiator for the production of various polymers, including low-density polyethylene and polystyrene . In biology and medicine, it is studied for its potential use in drug delivery systems and as a component in biomedical materials. In industry, it is used in the manufacture of coatings, adhesives, and sealants .

Comparison with Similar Compounds

Thermal Stability and Reactivity

The SADT of tert-butyl peroxyisobutyrate (30°C) is significantly lower than that of other peroxides, indicating higher thermal instability:

Compound CAS No. SADT (°C) Molecular Weight (g/mol) Key Applications
This compound 109-13-7 30.0 160.21 Ethylene, styrene polymerization
tert-Butyl hydroperoxide 75-91-2 120.4 90.14 Epoxidation, oxidation reactions
Dicumyl peroxide 80-43-3 77.8 270.40 Crosslinking of polyolefins
Dibenzoyl peroxide 94-36-0 80.0 242.24 Polymerization of acrylates
tert-Butyl peroxyacetate 107-71-1 65.0 132.18 Low-temperature polymerization

Key Observations :

  • This compound’s low SADT requires stringent temperature control during storage and transport compared to more stable peroxides like dicumyl peroxide or dibenzoyl peroxide .
  • Its decomposition in natural rubber latex follows first-order kinetics, with half-order dependence on initial concentration, a behavior distinct from other peroxides .

Application-Specific Performance

  • Polymerization Efficiency : this compound operates effectively in the 85–250°C range, making it suitable for high-temperature processes like ethylene polymerization in autoclave reactors. In contrast, tert-butyl peroxyacetate is preferred for lower-temperature reactions (e.g., <100°C) .
  • Vulcanization : In natural rubber latex, this compound decomposes rapidly in the presence of fructose, enabling efficient crosslinking. This contrasts with slower-acting peroxides like dicumyl peroxide, which require higher activation energy .

Structural and Functional Differences

  • Branching Effects : The isobutyrate group in this compound introduces steric hindrance, reducing its stability compared to linear analogs like tert-butyl peroxyacetate. This structural difference explains its lower SADT and faster decomposition kinetics .
  • Oxygen Content : With 4.89–5.09% active oxygen, it provides moderate radical generation efficiency, balancing reactivity and safety in industrial processes .

Biological Activity

tert-Butyl peroxyisobutyrate (TBPIB) is an organic peroxide widely used in various industrial applications, particularly as a radical initiator in polymerization processes. Its biological activity, including its potential effects on human health and the environment, is of significant interest. This article discusses the chemical properties, biological effects, and relevant research findings regarding TBPIB.

  • Chemical Formula : C10_{10}H18_{18}O4_{4}
  • Molecular Weight : 160.24 g/mol
  • CAS Number : 109-13-7
  • Self-Accelerating Decomposition Temperature (SADT) : 30°C .

TBPIB acts primarily through the generation of free radicals upon thermal decomposition. This process is crucial for its role as a radical initiator in polymerization reactions. The decomposition can be initiated by heat, leading to exothermic reactions that produce reactive species capable of initiating polymerization or causing oxidative stress in biological systems .

Toxicological Effects

  • Acute Toxicity : TBPIB exhibits moderate toxicity upon exposure. Case studies indicate that it can cause irritation to the skin and eyes, and inhalation may lead to respiratory issues. The compound's safety data sheets classify it under hazardous materials due to its potential to cause burns and respiratory irritation .
  • Chronic Effects : Long-term exposure studies have shown that organic peroxides, including TBPIB, may have carcinogenic potential due to their ability to induce oxidative stress and DNA damage. Research indicates that repeated exposure can lead to cumulative toxic effects in various organisms, including mammals and aquatic life .
  • Environmental Impact : TBPIB is classified as hazardous to aquatic environments. Its decomposition products can be detrimental to aquatic organisms, leading to bioaccumulation and toxicity in marine ecosystems .

Case Studies

  • Polymerization Studies : In a study examining the role of TBPIB in ethylene polymerization, it was found that the compound effectively initiates radical polymerization processes, leading to the formation of polyethylene with specific properties based on the reaction conditions. The study highlighted the formation of both solid polyethylene and oily oligomers depending on the reaction environment .
  • Radical Formation : Another study utilized electron spin resonance (ESR) spectroscopy to investigate the radicals generated from TBPIB in various systems. The findings demonstrated that TBPIB can produce both free alkyl radicals and coordinated alkyl radicals when combined with trialkylaluminum catalysts, suggesting its versatile role in different chemical environments .

Research Findings Summary

Study FocusKey Findings
Toxicity AssessmentModerate acute toxicity; potential for chronic effects including carcinogenicity .
Polymerization InitiationEffective initiator for ethylene polymerization; produces varied polymer types .
Radical GenerationProduces reactive free radicals; involvement in oxidative stress mechanisms .

Q & A

Basic Research Questions

Q. How can tBPIB concentration in natural rubber latex be accurately determined during vulcanization?

A modified iodometric method is recommended. This involves dispersing the latex in a suitable medium (e.g., aqueous surfactant solution) to stabilize the colloidal system. The peroxide-iodide reaction is accelerated using acidic conditions, followed by titration with sodium thiosulfate to quantify residual iodine. Key considerations include minimizing interference from latex proteins and ensuring consistent blank titration corrections .

Q. What safety protocols are critical when handling tBPIB in laboratory settings?

  • Storage: Store in airtight containers at temperatures below 25°C, away from oxidizing agents, strong acids/bases, and ignition sources. Solutions >77% are highly unstable and regulated for transport .
  • Personal Protection: Use nitrile gloves, chemical-resistant aprons, and eye protection. Ensure fume hoods are used for volatile reactions. Refer to SDS guidelines for spill management and first aid .

Q. How is the reaction order of tBPIB decomposition determined experimentally?

Conduct kinetic studies by monitoring tBPIB concentration over time under controlled conditions (e.g., fixed temperature, pH). Plot ln([tBPIB]) vs. time for first-order reactions. Initial rate analysis may reveal half-order dependence on concentration, requiring multi-step mechanistic modeling .

Q. What methods are used to measure key physical properties of tBPIB (e.g., vapor pressure, density)?

  • Density: Use a calibrated pycnometer at 20°C.
  • Vapor Pressure: Employ a manometric static method with temperature control (e.g., 25°C).
  • Refractive Index: Measure using an Abbe refractometer (reported as 1.411 at 20°C) .

Advanced Research Questions

Q. How do reaction variables (e.g., temperature, fructose additives) influence tBPIB decomposition kinetics during vulcanization?

  • Temperature: Increasing temperature accelerates decomposition, with activation energy (Ea) calculated via the Arrhenius equation (reported Ea ≈ 85–95 kJ/mol).
  • Additives: Fructose acts as a co-agent, reducing the activation barrier by stabilizing transition states. Kinetic models must account for competing radical pathways .

Q. How can contradictions between half-order initial rates and first-order overall kinetics be resolved?

The apparent discrepancy arises from multi-step mechanisms. Initial decomposition may involve rate-limiting homolytic cleavage (half-order dependence), while subsequent radical propagation follows first-order dynamics. Use stopped-flow techniques or computational simulations to validate intermediate steps .

Q. What methodologies are used to assess tBPIB’s environmental impact when ecotoxicological data is limited?

  • Read-Across Analysis: Compare with structurally similar peroxides (e.g., tert-butyl hydroperoxide) to estimate persistence and toxicity.
  • QSAR Modeling: Predict bioaccumulation potential using quantitative structure-activity relationships.
  • Microcosm Studies: Evaluate degradation in simulated soil/water systems under UV exposure .

Q. How can activation parameters (ΔH‡, ΔS‡) guide vulcanization process optimization?

Calculate ΔH‡ (enthalpy of activation) and ΔS‡ (entropy of activation) from Eyring plots (ln(k/T) vs. 1/T). High ΔH‡ indicates temperature-sensitive reactions, requiring precise thermal control. Negative ΔS‡ suggests a structured transition state, informing catalyst design .

Q. What experimental designs are effective for studying tBPIB stability under extreme pH or solvent conditions?

  • pH Stability: Use buffered solutions (pH 2–12) and monitor decomposition via HPLC.
  • Solvent Compatibility: Test polar/aprotic solvents (e.g., acetonitrile, toluene) for peroxide stability using differential scanning calorimetry (DSC) to detect exothermic decomposition .

Properties

IUPAC Name

tert-butyl 2-methylpropaneperoxoate
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InChI

InChI=1S/C8H16O3/c1-6(2)7(9)10-11-8(3,4)5/h6H,1-5H3
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InChI Key

PFBLRDXPNUJYJM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(=O)OOC(C)(C)C
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Molecular Formula

C8H16O3
Record name TERT-BUTYL PEROXYISOBUTYRATE, [<= 52% IN BENZENE SOLUTION]
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Record name TERT-BUTYL PEROXYISOBUTYRATE, [> 52% BUT <= 77% IN BENZENE SOLUTION]
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DSSTOX Substance ID

DTXSID1059363
Record name Propaneperoxoic acid, 2-methyl-, 1,1-dimethylethyl ester
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Molecular Weight

160.21 g/mol
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Physical Description

This liquid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry. Solvent is usually benzene. Responders must regard hazards of the peroxide as well as the benzene solvent.
Record name TERT-BUTYL PEROXYISOBUTYRATE, [<= 52% IN BENZENE SOLUTION]
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Record name TERT-BUTYL PEROXYISOBUTYRATE, [> 52% BUT <= 77% IN BENZENE SOLUTION]
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CAS No.

109-13-7
Record name TERT-BUTYL PEROXYISOBUTYRATE, [<= 52% IN BENZENE SOLUTION]
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Record name TERT-BUTYL PEROXYISOBUTYRATE, [> 52% BUT <= 77% IN BENZENE SOLUTION]
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Record name tert-Butyl peroxyisobutyrate
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Record name tert-Butyl peroxyisobutyrate
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Synthesis routes and methods I

Procedure details

Before the start of the reaction, the loop reactor is filled with a solution of 24.4% by weight of tert-butyl hydroperoxide and 12.7% by weight of potassium hydroxide in water. Initially 33.6 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 27.0 kg/h of a solution of 45% by weight of potassium hydroxide in water, 35.0 kg/h of water and 18.4 kg/h of isobutyroyl chloride are then fed to the loop reactor. Cooling with cooling water keeps the internal temperature at 11° C. in the loop reactor and at 12° C. in the stirred cell reactor. The partial neutralization is effected with 3.6 kg/h of 31% by weight hydrochloric acid with addition of 8.0 kg/h of isododecane at a temperature of 8° C. The organic phase is extracted with 33.0 kg/h of a 15% by weight aqueous solution of potassium hydroxide. This affords 39.8 kg/h of aqueous extract comprising 17.1% by weight of tert-butyl hydroperoxide and 12.2% by weight of potassium hydroxide, which are feeded into the loop reactor. From the time at which aqueous extract is recycled into the loop reactor, the metered addition of the feedstocks is changed to 23.8 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 16.0 kg/h of a solution of 45% by weight of potassium hydroxide in water and 15.8 kg/h of water. After the extraction, the organic phase is washed with 36 kg/h of a solution of 3% by weight of sodium sulphite and 1% by weight of sulphuric acid, and dried by stripping at 18° C. and 58 mbar. 33.4 kg/h of a 76.5% by weight solution of tert-butyl peroxyisobutyrate in isododecane are obtained (92.8% yield based on isobutyroyl chloride).
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Synthesis routes and methods II

Procedure details

The reaction is effected in a reactor arrangement of a first reactor of type E with a downstream reactor of type C. Before the start of the reaction, the first reactor is filled with a solution of 24.4% by weight of tert-butyl hydroperoxide and 12.7% by weight of potassium hydroxide in water. 33.6 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 27.2 kg/h of a solution of 45% by weight of potassium hydroxide in water, 38.0 kg/h of water and 18.4 kg/h of isobutyroyl chloride are then fed to the first reactor. Cooling with cooling water keeps the internal temperature in the first reactor at 11° C. and in the second reactor at 12° C. The reaction mixture withdrawn from the second reactor is mixed with 8.0 kg/h of isododecane and the organic phase is removed. The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water comprising acetic acid and with a 1% by weight solution of sodium hydrogencarbonate in water, and then dried by stripping in a packed column at 20° C. and 47 mbar. 33.4 kg/h of a 75% by weight solution of tert-butyl peroxyisobutyrate in isododecane are obtained (92.8% based on isobutyroyl chloride). The space-time yield is 2.69 kg/l·h.
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Synthesis routes and methods III

Procedure details

The reaction is effected in a reactor arrangement of a first reactor of type D with two reactors of type B connected downstream in series. 1.22 kg/l·h of a 26% by weight solution of tert-butyl hydroperoxide and 17% by weight of potassium hydroxide in water and 0.32 kg/l·h of isobutyroyl chloride are fed to the first reactor. The metering rates are based on the total volume of the reactor arrangement in litres. Cooling with cooling water keeps the internal temperature in the first reactor at 26° C. and in the two downstream reactors at 20° C. The reaction mixture withdrawn from the third reactor is mixed with 0.79 kg/l·h of demineralized water and 0.14 kg/l·h of isododecane, and the organic phase is removed. The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water comprising acetic acid and with demineralized water, and then dried with calcium chloride. 0.54 kg/l·h of a 75% by weight solution of tert-butyl peroxyisobutyrate in isododecane is obtained (86.0% based on isobutyroyl chloride).
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Retrosynthesis Analysis

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tert-Butyl peroxyisobutyrate
tert-Butyl peroxyisobutyrate
tert-Butyl peroxyisobutyrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.